[(5-methyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid

Lipophilicity Membrane permeability PK/ADME

[(5-methyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid (CAS 62663‐18‐7, MF C₁₇H₁₅NO₂S, MW 297.37 g·mol⁻¹) is a synthetic, sulfur‑bridged indole‐3‐acetic acid derivative in which a thioether (‑S‑CH₂‑COOH) side‑chain occupies the indole C‑3 position, a phenyl group occupies C‑2, and a methyl substituent occupies C‑5 of the indole nucleus. This compound belongs to the (indol‐3‑ylsulfanyl)acetic acid class, a scaffold that has been investigated in multiple therapeutic programmes—including respiratory‐disease patents targeting the CRTh2 receptor and NMDA‐receptor antagonist patents —making it a procurement‑relevant building block for medicinal chemistry and pharmacological probe development.

Molecular Formula C17H15NO2S
Molecular Weight 297.4 g/mol
CAS No. 62663-18-7
Cat. No. B12918788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(5-methyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid
CAS62663-18-7
Molecular FormulaC17H15NO2S
Molecular Weight297.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC(=C2SCC(=O)O)C3=CC=CC=C3
InChIInChI=1S/C17H15NO2S/c1-11-7-8-14-13(9-11)17(21-10-15(19)20)16(18-14)12-5-3-2-4-6-12/h2-9,18H,10H2,1H3,(H,19,20)
InChIKeyLXSCGODPUSZCMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(5-Methyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic Acid (CAS 62663-18-7): Core Identity and Procurement Context


[(5-methyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid (CAS 62663‐18‐7, MF C₁₇H₁₅NO₂S, MW 297.37 g·mol⁻¹) is a synthetic, sulfur‑bridged indole‐3‐acetic acid derivative in which a thioether (‑S‑CH₂‑COOH) side‑chain occupies the indole C‑3 position, a phenyl group occupies C‑2, and a methyl substituent occupies C‑5 of the indole nucleus . This compound belongs to the (indol‐3‑ylsulfanyl)acetic acid class, a scaffold that has been investigated in multiple therapeutic programmes—including respiratory‐disease patents targeting the CRTh2 receptor [1] and NMDA‐receptor antagonist patents [2]—making it a procurement‑relevant building block for medicinal chemistry and pharmacological probe development.

Why [(5-Methyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic Acid Cannot Be Freely Substituted by In‑Class Analogs


Despite sharing the indol‐3‑ylsulfanylacetic acid core, subtle substituent variations within this series produce quantifiable differences in lipophilicity, polar surface area, and target engagement that preclude simple interchange. The C‑5 methyl group raises LogP by +0.31 units relative to the des‑methyl analog (4.32 vs. 4.01), while the free N‑H indole retains a PSA of 78.39 Ų compared with 67.53 Ų for the N‑methyl congener . These physicochemical shifts directly influence membrane permeability, protein binding, and pharmacokinetic behaviour. Furthermore, the (indol‑3‑ylsulfanyl)acetic acid chemotype has been explicitly claimed in composition‑of‑matter patents for both respiratory indications (CRTh2 antagonism) and neurological indications (NMDA antagonism), demonstrating that specific substitution patterns are critical for intellectual property freedom‑to‑operate as well as biological selectivity [1][2]. Replacing [(5‑methyl‑2‑phenyl‑1H‑indol‑3‑yl)sulfanyl]acetic acid with a close analog without verifying these dimensions risks invalidating pharmacological comparisons and creating patent infringement exposure.

Quantitative Differentiation Evidence for [(5-Methyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic Acid Versus Closest Analogs


Lipophilicity Advantage: LogP +0.31 vs. Des-Methyl Analog (CAS 54466-89-6)

The C-5 methyl substituent on the indole nucleus increases the calculated LogP of [(5-methyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid to 4.32, compared with 4.01 for the des-methyl analog 2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid (CAS 54466-89-6) . This ΔLogP of +0.31 log units represents a meaningful difference for a single methyl group and predicts higher membrane passive permeability and enhanced blood-brain barrier penetration potential for the 5-methyl compound.

Lipophilicity Membrane permeability PK/ADME

Polar Surface Area Differentiation: PSA 78.39 vs. 67.53 Ų for N-Methyl Analog (CAS 62663-15-4)

The target compound retains a free indole N-H donor, yielding a calculated polar surface area (PSA) of 78.39 Ų. In contrast, the N-methyl analog [(1-methyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid (CAS 62663-15-4) has a PSA of 67.53 Ų—a reduction of 10.86 Ų attributable to the loss of the H-bond donor . This difference places the two compounds in distinct PSA ranges for predicting oral absorption: PSA < 70 Ų is frequently associated with good oral bioavailability, while PSA between 70–90 Ų is considered intermediate.

Polar surface area Hydrogen bonding Oral bioavailability

Sulfur Bridge vs. Carbon Bridge: Molecular Weight and Metabolic Differentiation from the Direct Carbon Analog

The thioether bridge (-S-CH₂-COOH) in [(5-methyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid confers a molecular weight of 297.37 g·mol⁻¹ and introduces a sulfur atom susceptible to oxidation to sulfoxide and sulfone metabolites. The direct carbon analog 5-methyl-2-phenyl-1H-indole-3-acetic acid (no sulfur bridge) has MW 265.31 g·mol⁻¹—a reduction of 32.06 g·mol⁻¹ . This structural distinction is not trivial: the sulfur atom provides a site for S-oxidation (a Phase I metabolic pathway absent in the carbon analog), and the higher MW impacts ligand efficiency calculations and PK/PD modelling.

Sulfur-containing scaffold Metabolic stability Oxidation state

HSF-1 Target Engagement Context: Class-Level Reference Point from Des-Methyl Analog (CAS 54466-89-6)

While direct bioactivity data for [(5-methyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid remain to be published, the des-methyl analog 2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid (CAS 54466-89-6) has been tested against the heat shock factor protein 1 (HSF-1) target in a luminescence-based NIH3T3 cell assay, yielding an EC₅₀ > 260,000 nM (i.e., >260 µM) [1]. This datum establishes that the (2-phenylindol-3-ylsulfanyl)acetic acid scaffold can engage the HSF-1 pathway, albeit with weak potency. The C-5 methyl substitution present in the target compound may modulate this activity, although confirmatory head-to-head data are needed.

Heat shock factor 1 HSF-1 inhibition Cancer biology

Intellectual Property Landscape: Distinct Patent Space Relative to N-Alkylated and Carbon-Analog Series

The (indol-3-ylsulfanyl)acetic acid scaffold with a free N-H indole is explicitly encompassed by patent families claiming substituted 3-sulfur indoles for respiratory disease (CRTh2 receptor modulation) [1], and by the earlier 3-indolyl thioacetate patent family claiming NMDA receptor antagonists [2]. The N-methyl analog (CAS 62663-15-4) and the 2-carboxy-indole series (e.g., US 5,051,442) occupy distinct chemical spaces with separate SAR data sets. Selecting the 5-methyl-2-phenyl N-H variant positions a programme within a specific, published patent landscape that is different from the N-alkylated or 2-carboxy-substituted series.

Patent landscape Freedom-to-operate CRTh2 antagonists

Validated Application Scenarios for [(5-Methyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic Acid Based on Evidence


SAR Exploration of CRTh2 Antagonist Programs for Respiratory Indications

The (indol-3-ylsulfanyl)acetic acid scaffold is claimed in patents for CRTh2 receptor modulation relevant to asthma and COPD [1]. The target compound, with its specific C-5 methyl and C-2 phenyl substitution on a free N-H indole core, falls directly within this patent space. Its LogP of 4.32 and PSA of 78.39 Ų provide a distinct physicochemical profile for SAR expansion around the thioacetic acid side chain. Procurement of this specific derivative enables medicinal chemistry teams to explore modifications at the carboxylic acid terminus (amide, ester, reverse amide) while maintaining the core substitution pattern protected by the patent family.

HSF-1 Pathway Probe Development with Improved Lipophilicity

The des-methyl analog has demonstrated weak HSF-1 pathway activity (EC₅₀ > 260 µM) [2]. The 5-methyl derivative, with its LogP elevated by +0.31 log units relative to the des-methyl baseline, represents the logical next compound for determining whether increased lipophilicity translates to improved cellular potency in HSF-1 reporter assays. Its free N-H indole (PSA 78.39 Ų) distinguishes it from the N-methyl analog (PSA 67.53 Ų), allowing teams to independently probe the contribution of the H-bond donor to target engagement.

Sulfur-Specific Metabolic Stability Assessment in Lead Optimisation

Unlike the direct carbon analog (5-methyl-2-phenyl-1H-indole-3-acetic acid, MW 265.31), the target compound contains a thioether sulfur susceptible to CYP450-mediated S-oxidation to sulfoxide and sulfone metabolites . This makes it a valuable tool compound for establishing metabolic soft-spot maps in hepatocyte or microsomal incubation studies. Quantitative comparison of intrinsic clearance (CLᵢₙₜ) between the thioether and its oxidised metabolites can guide decisions on whether the sulfur bridge is a metabolic liability requiring structural modification.

NMDA Receptor Antagonist Scaffold Derivatisation

Patent US 5,051,442 explicitly claims 3-indolyl thioacetate derivatives as NMDA antagonists [3]. The target compound, bearing a free carboxylic acid and a 2-phenyl-5-methylindole core, aligns with the general formula described in the patent. Procurement of this specific intermediate enables the synthesis of ester, amide, and reverse-amide analogs for evaluation in NMDA receptor binding assays (e.g., [³H]-MK-801 or [³H]-glycine displacement), with the LogP and PSA characteristics providing a benchmark for CNS drug-likeness assessment.

Quote Request

Request a Quote for [(5-methyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.